

Technical Support Center: Managing Off-Target Effects of CFI-400945

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Compound of Interest

Compound Name: *Ocifisertib*

Cat. No.: *B1139152*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of CFI-400945 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CFI-400945 and what are its primary on-target and off-target activities?

CFI-400945 is a potent, orally active, and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), with a K_i value of 0.26 nM and an IC_{50} of 2.8 nM.^{[1][2]} PLK4 is a master regulator of centriole duplication, and its inhibition leads to mitotic defects and cell death in cancer cells.^{[1][3]} While highly selective for PLK4, CFI-400945 does exhibit inhibitory activity against a panel of other kinases, particularly at higher concentrations. The most notable off-targets include Aurora Kinase B (AURKB), TRKA, TRKB, and Tie2/TEK.^[1] The inhibition of AURKB is thought to contribute to cytokinesis failure and polyploidization observed in some cell lines treated with CFI-400945.^[1]

Q2: I am observing a phenotype that may not be consistent with PLK4 inhibition alone. How can I determine if this is an off-target effect?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies:

- **Dose-Response Analysis:** Conduct a thorough dose-response experiment. Off-target effects typically occur at higher concentrations than on-target effects. Compare the concentration at which you observe the phenotype with the known IC50 values for PLK4 and its off-targets.
- **Use of a More Selective Inhibitor:** Compare the effects of CFI-400945 with a more selective PLK4 inhibitor, such as Centrinone B.[\[4\]](#) If the phenotype persists with the more selective compound, it is more likely to be an on-target effect of PLK4 inhibition.
- **Target Engagement Assays:** Directly measure the binding of CFI-400945 to its intended target (PLK4) and potential off-targets in your cellular model using a technique like the Cellular Thermal Shift Assay (CETSA).
- **Rescue Experiments:** If the observed phenotype is due to an on-target effect, it might be possible to rescue it by manipulating downstream components of the PLK4 signaling pathway.
- **Phenotypic Comparison:** Compare the observed phenotype with the known consequences of inhibiting the primary off-targets. For example, AURKB inhibition is known to cause defects in cytokinesis.

Q3: What is the bimodal effect of CFI-400945 on centriole duplication and how can I manage it in my experiments?

CFI-400945 exhibits a concentration-dependent bimodal effect on centriole number.[\[2\]](#)

- **Low Concentrations:** At low nanomolar concentrations, partial inhibition of PLK4 leads to its stabilization and subsequent hyperactivation, resulting in centriole overduplication.
- **High Concentrations:** At higher concentrations, complete inhibition of PLK4 blocks centriole duplication altogether.

To manage this in your experiments, it is critical to perform a careful dose-titration to determine the optimal concentration to achieve the desired effect. Monitoring centriole number by immunofluorescence microscopy is recommended to confirm the on-target activity at the concentration used.

Data Presentation

Table 1: On-Target and Off-Target Kinase Inhibition Profile of CFI-400945

This table summarizes the in vitro inhibitory activity of CFI-400945 against its primary target PLK4 and key off-target kinases.

Target Kinase	IC50 (nM)	Cellular EC50 (nM)	Reference(s)
PLK4	2.8	12.3	[3] [5]
TRKA	6	84	[3] [5]
TRKB	9	88	[3] [5]
TIE2/TEK	22	117	[3] [5]
Aurora B	98	102	[2] [3] [5]
Aurora A	140	510	[3] [5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement by CFI-400945 in intact cells.

Materials:

- Cells of interest
- CFI-400945
- DMSO (vehicle control)
- PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies against PLK4 and potential off-target kinases
- Secondary antibodies for western blotting

- PCR tubes and a thermal cycler
- Western blotting equipment

Methodology:

- Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of CFI-400945 or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
- Heating Step: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 25°C for 3 minutes.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and perform western blotting to detect the levels of PLK4 and potential off-target kinases in the soluble fraction.
- Data Analysis: Plot the band intensities against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of CFI-400945 indicates target engagement.

Protocol 2: Western Blotting for Downstream Targets of PLK4 and Aurora B

This protocol can be used to assess the functional consequences of PLK4 and AURKB inhibition.

Materials:

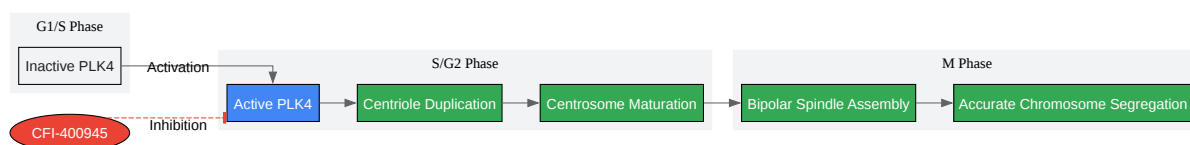
- Treated cell lysates
- Primary antibodies:
 - Phospho-Histone H3 (Ser10) (a marker for Aurora B activity)

- Total Histone H3
- Antibodies for other relevant downstream targets
- Secondary antibodies
- Western blotting equipment

Methodology:

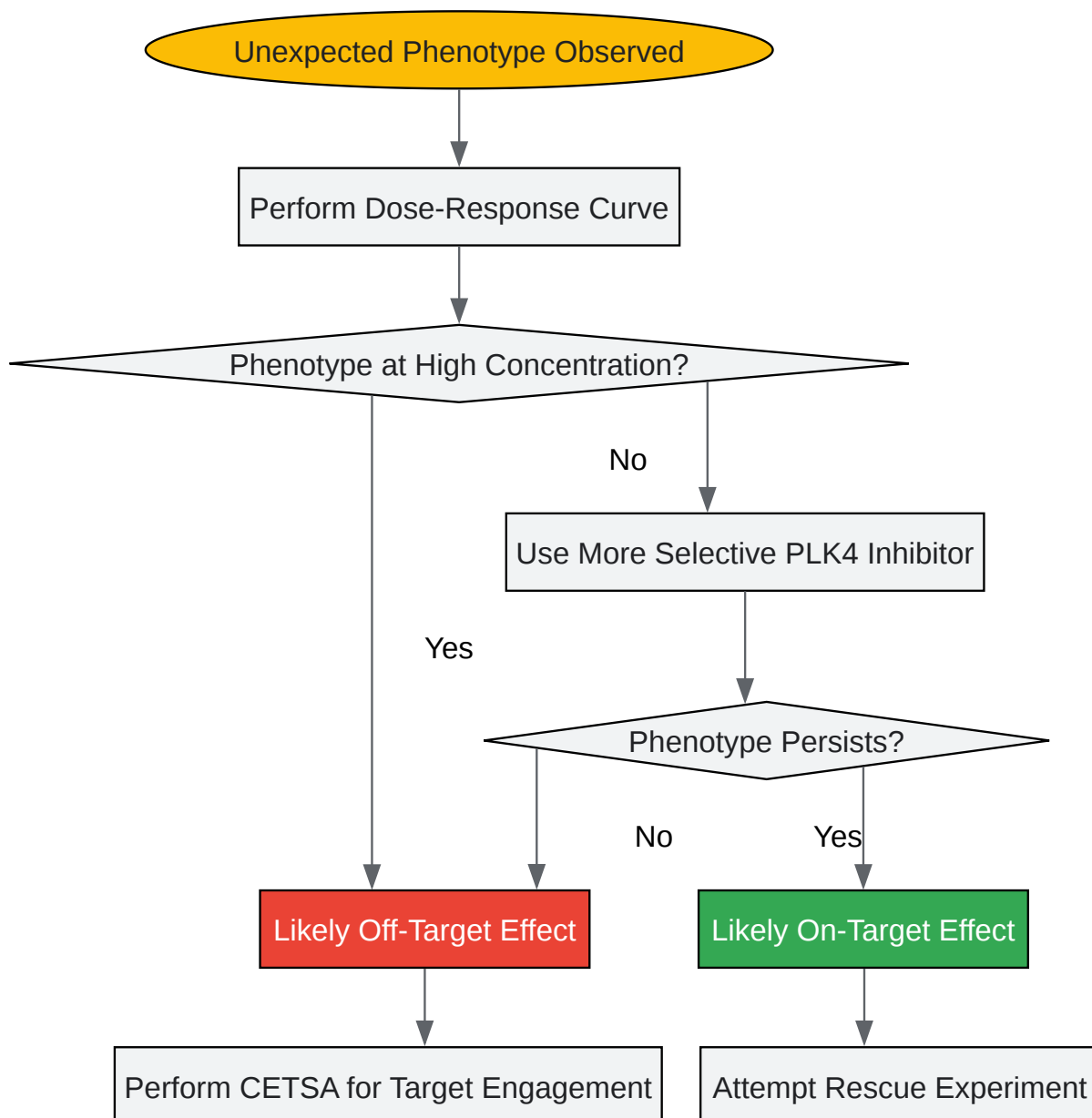
- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin). A decrease in the phosphorylation of a downstream target in the presence of CFI-400945 indicates inhibition of the upstream kinase.

Visualizations



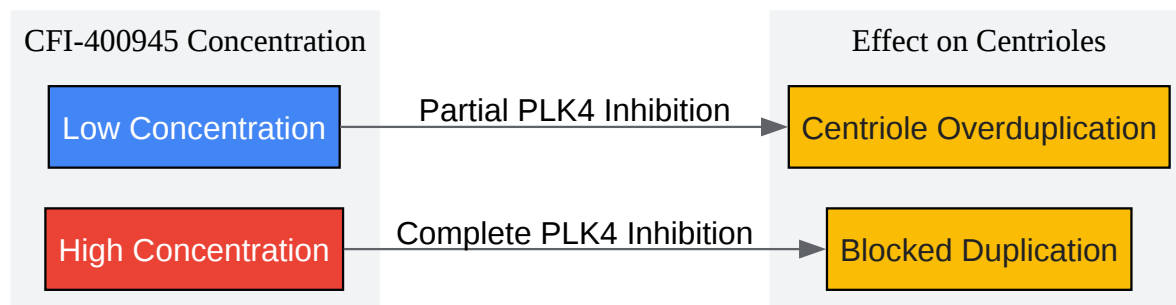
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Caption: PLK4 signaling pathway and the inhibitory effect of CFI-400945.



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Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.



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Caption: Bimodal effect of CFI-400945 concentration on centriole duplication.

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